6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile
Description
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile is a fluorinated aromatic compound featuring a benzodioxole core substituted with a fluorine atom at position 6 and a cyano group at position 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The fluorine atom enhances metabolic stability and bioavailability, while the nitrile group serves as a versatile functional group for further derivatization .
Properties
Molecular Formula |
C8H4FNO2 |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
6-fluoro-1,3-benzodioxole-5-carbonitrile |
InChI |
InChI=1S/C8H4FNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 |
InChI Key |
BPELYDDBTZMWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom and the carbonitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and the carbonitrile group play crucial roles in determining its reactivity and binding affinity. These interactions can modulate various biochemical processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (NO₂, CN): The nitro-substituted analog exhibits higher reactivity in catalytic oxidations, achieving yields up to 95% .
- Halogen Substituents (F, Br) : Fluorine improves metabolic stability, while bromine enables Suzuki-Miyaura coupling for complex molecule synthesis .
- Alkoxy Groups (OCH₃) : Methoxy-substituted derivatives are prioritized in drug discovery due to improved solubility and bioavailability .
Catalytic Approaches
- Fe-N3/NC-1100 Catalyst : Used for oxidative synthesis of nitriles, including 6-nitrobenzo[d][1,3]dioxole-5-carbonitrile, under mild conditions (visible light, air) .
- Thiocyanate Radical Mediated Dehydration : Efficient for synthesizing benzo[d][1,3]dioxole-5-carbonitrile derivatives, achieving 89% yield for the parent compound .
Functionalization Strategies
- Bromination : 6-Bromo derivatives serve as intermediates for introducing aryl/heteroaryl groups via cross-coupling .
- Amination: 6-Aminobenzo[d][1,3]dioxole-5-carbonitrile (CAS 187164-87-0) is synthesized for bioactive molecule development .
Physicochemical and Spectroscopic Properties
- Melting Points : Nitro and bromo analogs generally exhibit higher melting points due to stronger intermolecular interactions.
- NMR Shifts : The fluorine atom in 6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile causes deshielding of adjacent protons, contrasting with the parent compound’s δ 7.22 (dd) and δ 6.07 (s) signals .
- MS Data : The parent compound shows [M+H]+ at m/z 147.9, consistent with its molecular formula .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
